N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide
Description
N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide is a heterocyclic compound featuring a fused pyrano-pyridine core substituted with a cyano group at position 3 and a piperidine ring linked to a cyclopropanesulfonamide moiety. Its synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and functional group modifications.
Properties
IUPAC Name |
N-[1-(3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-21(26(23,24)16-4-5-16)15-3-2-7-22(11-15)18-13(10-19)9-14-12-25-8-6-17(14)20-18/h9,15-16H,2-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMPWNAUOMFNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=C(C=C3COCCC3=N2)C#N)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 348.44 g/mol. The structure features a piperidine ring connected to a pyrano-pyridine moiety, which is crucial for its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a variety of biological activities:
- Anticancer Activity : Pyran derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : Some studies suggest that pyran-based compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
- Neuroprotective Effects : Research indicates potential neuroprotective properties linked to the modulation of neurotransmitter systems, particularly through interactions with cannabinoid receptors .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways related to cancer progression and inflammation.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing physiological responses such as pain perception and mood regulation.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of pyran derivatives in vitro on human breast cancer cells (MCF-7). The results indicated that treatment with these derivatives led to a significant reduction in cell viability and increased apoptosis rates compared to control groups .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Pyran Derivative A | 10 | Induces Apoptosis |
| Pyran Derivative B | 15 | Cell Cycle Arrest |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 25 µg/mL |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
Physicochemical Properties
- Target Compound : The cyclopropane group enhances metabolic stability but may reduce solubility.
- : The tosyl group (4-methylbenzenesulfonamide) improves crystallinity (m.p. 100.5–101.1°C) but increases hydrophobicity .
Spectral Data Highlights
Research Findings and Implications
Bioactivity Trends
- Sulfonamide Derivatives : Both the target compound and analogs exhibit sulfonamide moieties, which are associated with kinase inhibition (e.g., VEGFR, EGFR) and antiviral activity .
- Cyano Group: Enhances binding affinity in ’s pyrano-pyrazole derivative, as shown in docking studies with kinase targets .
- Cyclopropane : In , the cyclopropanesulfonamide group improves metabolic stability compared to linear alkyl sulfonamides .
Challenges and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
